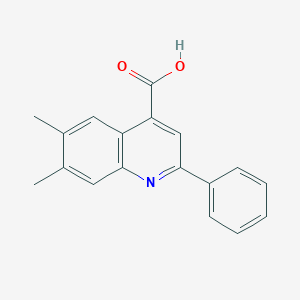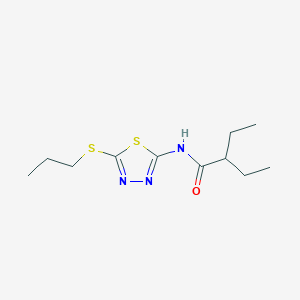
2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide, also known as EPPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a thiadiazole derivative that has been synthesized through a specific method, which will be discussed in EPPTB has been found to have a mechanism of action that is of interest to researchers, as well as biochemical and physiological effects that make it a useful tool for laboratory experiments. In this paper, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EPPTB.
Aplicaciones Científicas De Investigación
Anticancer Potential
A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, including compounds structurally related to 2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide, highlighting their potent anticancer activities. These compounds were synthesized using convenient methods and evaluated in vitro, demonstrating significant anticancer activity against Hepatocellular carcinoma cell lines, suggesting a promising avenue for anticancer drug development (Gomha et al., 2017).
Enzyme Inhibition
Another study focused on the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, revealing their potent urease inhibitory activity. These findings indicate the potential of similar compounds for therapeutic applications in treating diseases associated with urease activity, underscoring the chemical's relevance in enzyme inhibition research (Nazir et al., 2018).
Antimicrobial and Antifungal Activities
Research into azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, related to the structural framework of 2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide, demonstrated antibacterial activity. These studies contribute to the understanding of the antimicrobial properties of such compounds, offering insights into their potential as antimicrobial agents (Tumosienė et al., 2012).
Herbicidal and Fungicidal Applications
A series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized and evaluated for their selective herbicidal activity. This research highlights the potential agricultural applications of compounds related to 2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide, demonstrating their effectiveness against certain plant species without inhibitory activity against others, indicating their selectivity and potential utility in agricultural practices (Liu & Shi, 2014).
Propiedades
IUPAC Name |
2-ethyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS2/c1-4-7-16-11-14-13-10(17-11)12-9(15)8(5-2)6-3/h8H,4-7H2,1-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDKBWPBFGPNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-methyl-3-phenethyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2464637.png)
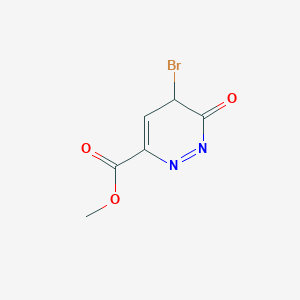
![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2464639.png)
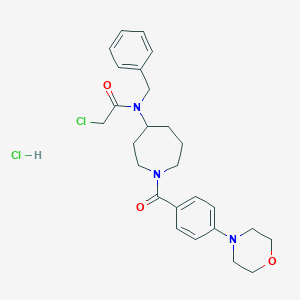
![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2464642.png)
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)
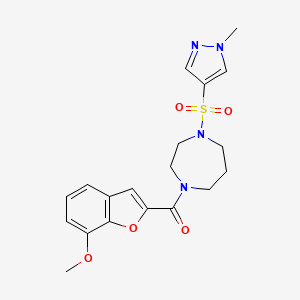
![3-(4-Chlorophenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2464646.png)

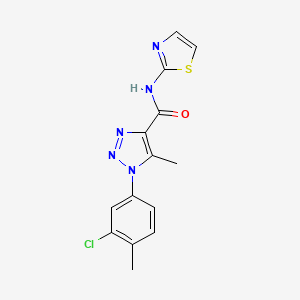
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2464655.png)
